![molecular formula C17H19N3O4S B2856829 N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide CAS No. 905686-61-5](/img/structure/B2856829.png)
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a functional group characterized by the presence of a sulfur atom bonded to two oxygen atoms (SO2) in a structure R-SO2-NR’R’‘, where R, R’, and R’’ can be a variety of groups. Sulfonamides are known for their various biological activities and are used in many drugs, including antibiotics and diuretics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrrolidine ring, and a sulfonamide group. Pyridine is a six-membered ring with one nitrogen atom and pyrrolidine is a five-membered ring with one nitrogen atom. The ethoxyphenyl group is a phenyl ring (a six-membered carbon ring) with an ethoxy group (-O-CH2CH3) attached .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and pyrrolidine rings, as well as the sulfonamide group. Pyridine is a basic aromatic heterocycle and can undergo electrophilic substitution reactions. Pyrrolidine can act as a nucleophile in reactions. The sulfonamide group can participate in a variety of reactions, including hydrolysis and displacement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the aromatic pyridine ring, the aliphatic pyrrolidine ring, and the polar sulfonamide group .Scientific Research Applications
Rearrangement and Synthesis of Chiral Pyrrolidin-3-ones
Research has demonstrated the synthesis and rearrangement of sulfonamides derived from serine and threonine into chiral pyrrolidin-3-ones. This process, which deviates from the expected formation of 1,4-oxazepanes, highlights the compound's utility in the synthesis of novel organic structures with potential biological activities (Králová et al., 2019).
Selenocyclisations of Homoallylic Sulfonamides
The exclusive formation of β-selanyl-pyrrolidines from selenocyclisations of homoallylic sulfonamides underscores the compound's role in the stereoselective elaboration of substituted pyrrolidines. This method emphasizes the compound's versatility in synthetic organic chemistry and its potential in creating derivatives with varied stereochemical properties (Jones et al., 2006).
Synthesis of Novel Heterocycles with Antimicrobial Activity
The synthesis of N-substituted pyrrolin-2-ones, which possess a range of biological activities including antimicrobial properties, illustrates the compound's importance in medicinal chemistry. The incorporation of sulfonamide groups into these heterocycles further exemplifies its utility in the development of new therapeutic agents (Akbari et al., 2022).
Structural Characterisation in Metal Complexes
The interaction of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide with metal centers to form complexes provides insight into its application in materials science. These complexes have been characterized, shedding light on the structural aspects of metal coordination with sulfonamide-containing ligands (Sousa et al., 2001).
Antibacterial Heterocyclic Compounds
The precursor's reactivity towards various active methylene compounds, leading to the synthesis of pyran, pyridine, and pyridazine derivatives with antibacterial properties, highlights its potential in the design of novel antimicrobial agents. This emphasizes the compound's role in addressing bacterial resistance through the development of new drugs (Azab et al., 2013).
Mechanism of Action
Target of Action
The compound N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide belongs to the class of sulfonamides, which are known to be synthetic antibiotics . The primary targets of sulfonamides are bacterial cells . They are used as bacteriostatic agents, inhibiting the growth of bacteria by interfering with their metabolic processes .
Mode of Action
Sulfonamides, including N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide, act by blocking the synthesis of folic acid in bacterial cells . They do this by inhibiting the enzyme dihydropteroate synthetase, which is crucial for the production of folic acid . This results in a decrease in bacterial growth and proliferation .
Biochemical Pathways
The action of sulfonamides affects the biochemical pathway of folic acid synthesis in bacteria . Folic acid is essential for the synthesis of nucleic acids and the metabolism of amino acids in bacterial cells . By inhibiting the production of folic acid, sulfonamides disrupt these vital processes, leading to a decrease in bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed from the gastrointestinal tract and are distributed throughout the body tissues . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a decrease in the growth and proliferation of bacterial cells . This is due to the disruption of folic acid synthesis, which in turn affects the synthesis of nucleic acids and the metabolism of amino acids in bacterial cells .
Action Environment
The action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. These include the presence of other substances that can interfere with its action, the pH of the environment, and the presence of resistant bacterial strains
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-2-24-15-7-5-14(6-8-15)20-12-13(10-17(20)21)19-25(22,23)16-4-3-9-18-11-16/h3-9,11,13,19H,2,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLGNNRHFONKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.